molecular formula C7H3Br4NO2 B14786973 4-Amino-2,3,5,6-tetrabromobenzoic acid

4-Amino-2,3,5,6-tetrabromobenzoic acid

Cat. No.: B14786973
M. Wt: 452.72 g/mol
InChI Key: ARQSNOXLPXSZMI-UHFFFAOYSA-N
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Description

4-Amino-2,3,5,6-tetrabromobenzoic acid is an organic compound with the molecular formula C7H3Br4NO2 It is a derivative of benzoic acid where four hydrogen atoms on the benzene ring are replaced by bromine atoms, and one hydrogen atom is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3,5,6-tetrabromobenzoic acid typically involves the bromination of 4-aminobenzoic acid. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or sulfuric acid. The reaction conditions often require controlled temperatures to ensure the selective bromination at the 2, 3, 5, and 6 positions on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3,5,6-tetrabromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: The bromine atoms can be reduced to form less brominated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of N-substituted derivatives.

    Oxidation Reactions: Formation of tetrabromoquinones.

    Reduction Reactions: Formation of dibromo or monobromo derivatives.

Scientific Research Applications

4-Amino-2,3,5,6-tetrabromobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,3,5,6-tetrabromobenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes or receptors, while the bromine atoms can enhance the compound’s binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-Pentabromobenzoic Acid: Similar structure but with an additional bromine atom.

    4-Amino-2,3,5,6-tetrafluorobenzoic Acid: Fluorine atoms instead of bromine atoms.

    2,3,4,5-Tetrabromobenzoic Acid: Lacks the amino group.

Uniqueness

4-Amino-2,3,5,6-tetrabromobenzoic acid is unique due to the presence of both the amino group and four bromine atoms, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H3Br4NO2

Molecular Weight

452.72 g/mol

IUPAC Name

4-amino-2,3,5,6-tetrabromobenzoic acid

InChI

InChI=1S/C7H3Br4NO2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H2,(H,13,14)

InChI Key

ARQSNOXLPXSZMI-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)N)Br)Br)C(=O)O

Origin of Product

United States

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